molecular formula C24H23NO4 B3132034 Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate CAS No. 36270-04-9

Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate

Cat. No. B3132034
CAS RN: 36270-04-9
M. Wt: 389.4 g/mol
InChI Key: CTTFXICXGSXPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ester group might undergo hydrolysis, transesterification, or reduction reactions. The dibenzylamino group could participate in various substitution reactions or could be modified through reductive amination or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its solubility in various solvents, melting point, boiling point, acidity or basicity (pKa), and reactivity towards other chemicals .

Scientific Research Applications

Synthesis and Chemical Characterization

Research in the field of organic synthesis and chemical characterization has led to the development of various methodologies and analysis of compounds similar to Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate. For instance, the synthesis of related compounds has been explored for their potential in creating complex molecular structures, offering insights into chemical reactions and compound stability. Studies such as the synthesis of Methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo[a,c] cycloheptene-3-carboxylate provide an understanding of the structural and chemical properties of complex organic molecules (Mackay, Lacey, & Burden, 1989).

Application in Organic Process Research & Development

The development of new chemical entities for pharmaceutical applications often requires extensive research into synthetic processes. The compound Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders, exemplifies the application of organic synthesis in pharmaceutical research, showcasing the process research into key synthetic transformations (Kucerovy, Li, Prasad, & Repič, 1997).

Bioactive Compound Development

The synthesis and evaluation of bioactive compounds are critical in drug discovery and development. Research on compounds such as the 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against multiple targets linked to Type 2 Diabetes demonstrates the potential of derivatives of Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate in the development of treatments for chronic conditions. Such studies offer insights into the pharmacological activities and potential therapeutic applications of synthesized compounds (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is intended to act as a drug, its mechanism of action might involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its potential uses in medicine or industry, studying its reactivity and interactions with other compounds, to developing new methods for its synthesis .

properties

IUPAC Name

methyl 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-29-24(28)21-14-20(12-13-22(21)26)23(27)17-25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,26H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFXICXGSXPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.